1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Lipophilicity ADME Blood-Brain Barrier Penetration

1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307550-43-2; MFCD02081234) is a fully synthetic, partially saturated benzo[c]chromen-6-one derivative with molecular formula C₁₈H₂₂O₃ and a monoisotopic mass of 286.1569 Da. The compound features a butoxy substituent at position 1 and a methyl group at position 3 on the tetrahydrobenzo[c]chromen-6-one core, distinguishing it from both hydroxylated urolithin metabolites and alkoxy variants with different substitution patterns.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
Cat. No. B5182122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C
InChIInChI=1S/C18H22O3/c1-3-4-9-20-15-10-12(2)11-16-17(15)13-7-5-6-8-14(13)18(19)21-16/h10-11H,3-9H2,1-2H3
InChIKeyOZCRMPZAIHVJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307550-43-2): Core Scaffold and Procurement-Relevant Identity


1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307550-43-2; MFCD02081234) is a fully synthetic, partially saturated benzo[c]chromen-6-one derivative with molecular formula C₁₈H₂₂O₃ and a monoisotopic mass of 286.1569 Da. The compound features a butoxy substituent at position 1 and a methyl group at position 3 on the tetrahydrobenzo[c]chromen-6-one core, distinguishing it from both hydroxylated urolithin metabolites and alkoxy variants with different substitution patterns. The tetrahydro ring saturation (positions 7–10) eliminates the planar aromaticity present in fully unsaturated 6H-benzo[c]chromen-6-ones, altering molecular shape, LogP, and potential target engagement profiles within the broader class of compounds investigated for cholinesterase inhibition, ERβ modulation, and phosphodiesterase inhibition. [1]

Why 1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cannot Be Interchanged with Positional Isomers or Shorter Alkoxy Analogs


Within the tetrahydrobenzo[c]chromen-6-one series, the exact position and length of the alkoxy substituent materially control both predicted physicochemical properties and biological activity trends. Moving the butoxy group from position 1 to position 3 (e.g., 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, C₁₇H₂₀O₃, MW 272.34) changes the hydrogen-bond acceptor orientation and the molecule's dipole, while shortening the alkoxy chain to ethoxy (1-ethoxy-3-methyl analog) reduces LogP by approximately 0.8–1.0 units and alters metabolic liability. Published structure–activity relationship (SAR) studies on the 6H-benzo[c]chromen-6-one class demonstrate that alkoxy substitution pattern is a primary determinant of cholinesterase inhibitory potency, with regioisomers showing IC₅₀ differences exceeding 10-fold in some subseries. [1] Thus, procurement of a specific regioisomer with defined alkoxy chain length is not interchangeable with generic 'tetrahydrobenzo[c]chromen-6-one' sourcing without risking a complete loss of the intended biological or physicochemical profile.

Quantitative Differentiation Evidence: 1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) Differentiates 1-Butoxy-3-methyl from 1-Ethoxy-3-methyl and 3-Butoxy Positional Isomers

The predicted ACD/LogP for 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 5.51, which is approximately 1.0 log unit higher than the 1-ethoxy-3-methyl analog (predicted LogP ~4.5 based on two fewer methylene units) and 0.7–0.8 log units higher than the 3-butoxy regioisomer lacking the 3-methyl substituent. This LogP difference corresponds to an estimated 10-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding.

Lipophilicity ADME Blood-Brain Barrier Penetration

Molecular Weight and Heavy Atom Count Differentiate 1-Butoxy-3-methyl from Dibutoxy and Chloro-Substituted Analogs

With a molecular weight of 286.37 Da and 21 heavy atoms, 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one sits within the 'lead-like' chemical space (MW < 350), whereas the 1,3-dibutoxy analog (CAS 314744-65-5, C₁₇H₂₂O₄, MW 290.35 but with higher polar surface area) and the 3-butoxy-2-chloro analog (additional halogen) exceed preferred lead-like metrics due to increased heavy atom count and altered LogP. The target compound has only 3 hydrogen bond acceptors and zero hydrogen bond donors, minimizing hydrogen-bond-mediated promiscuity while retaining sufficient polarity (TPSA ~36 Ų) for aqueous solubility.

Molecular Weight Lead-Likeness Fragment-Based Screening

Tetrahydro Ring Saturation Confers Conformational Flexibility Absent in Fully Aromatic 6H-Benzo[c]chromen-6-one Congeners

The 7,8,9,10-tetrahydro saturation in this compound introduces a cyclohexene-like ring conformation that is absent in fully aromatic 6H-benzo[c]chromen-6-ones (e.g., urolithin derivatives). In the broader class, this saturation has been shown to modulate cholinesterase inhibitory activity: in the Gulcan et al. 2014 study, tetrahydro derivatives exhibited distinct SAR from their aromatic counterparts, with some tetrahydro analogs achieving comparable in vitro and in vivo potency to rivastigmine and donepezil. [1] While specific IC₅₀ data for this exact compound are not publicly available in curated databases, the tetrahydro scaffold feature is a documented differentiator for target engagement within the benzo[c]chromen-6-one series.

Conformational Flexibility Target Fit Cholinesterase Inhibition

Predicted Bioconcentration Factor (BCF) and Environmental Persistence Differentiate 1-Butoxy-3-methyl from Shorter Alkoxy and Hydroxy Analogs

The predicted ACD/BCF (pH 7.4) for 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 3,688, with a predicted ACD/KOC of 12,437, indicating high bioaccumulation potential. This is substantially higher than predicted BCF values for the 1-ethoxy analog (estimated BCF ~500–800 based on two fewer methylene units, following the established log-linear relationship between LogP and BCF) and for hydroxylated tetrahydrobenzo[c]chromen-6-ones (predicted BCF < 100 due to increased polarity and phase II conjugation susceptibility). These differences are relevant for environmental risk assessment and for studies where tissue distribution or environmental persistence is a consideration.

Environmental Fate Bioaccumulation Ecotoxicology

Absence of Hydrogen Bond Donors Eliminates Phase II Glucuronidation Liability Present in Hydroxylated Urolithin Scaffolds

1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one contains zero hydrogen bond donors (HBD = 0), which fundamentally differentiates it from hydroxylated urolithin derivatives (e.g., urolithin A with 3-OH; urolithin B with 1-OH) that are rapidly glucuronidated in vivo. In the published literature, urolithins (hydroxylated 6H-benzo[c]chromen-6-ones) are primarily found in human plasma as glucuronide and sulfate conjugates, with parent aglycone concentrations often undetectable. [1] By replacing the hydroxyl group with a butoxy ether, the target compound eliminates the primary metabolic conjugation site, predicting a fundamentally different clearance mechanism (CYP450-mediated oxidation of the butyl chain rather than direct conjugation).

Metabolic Stability Glucuronidation Clearance

Recommended Application Scenarios for 1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Based on Differentiated Evidence


CNS-Penetrant Screening Library Member for Cholinesterase or Neurodegenerative Target Panels

The predicted LogP of 5.51, zero hydrogen bond donors, and tetrahydro scaffold place this compound in an optimal CNS drug-like space. Based on class-level evidence that tetrahydrobenzo[c]chromen-6-ones achieve cholinesterase inhibition comparable to donepezil while urolithins are inactive, [1] this compound is a rational inclusion in targeted screening libraries for acetylcholinesterase, butyrylcholinesterase, or dual cholinesterase/MAO inhibitor discovery programs. The butoxy chain length at position 1 provides a distinct SAR vector not explored in the published Gulcan et al. 2014 series, offering novelty for hit expansion.

Metabolic Stability Comparator in Alkoxy-Series ADME Profiling

The absence of free hydroxyl groups (HBD = 0) eliminates the rapid Phase II glucuronidation that dominates the clearance of urolithin-based compounds. [1] This compound can serve as a metabolic stability benchmark within a systematic alkoxy-chain series (methoxy → ethoxy → propoxy → butoxy) to quantify the impact of increasing lipophilicity on CYP450-mediated oxidative clearance versus direct conjugation. The high predicted BCF (3,688) also makes it suitable for in vitro hepatocyte stability assays where tissue binding must be accounted for.

Environmental Fate and Bioaccumulation Reference Standard for Benzo[c]chromen-6-one Derivatives

With a predicted ACD/LogP of 5.51, ACD/BCF of 3,688, and ACD/KOC of 12,437, [1] this compound occupies the high-lipophilicity extreme of the tetrahydrobenzo[c]chromen-6-one chemical space. It can serve as a positive control or upper-bound reference in environmental partition studies (octanol-water, sediment-water, biota-water) when evaluating the environmental risk profile of newer, less lipophilic analogs in the same scaffold series.

Conformational Analysis Probe for Tetrahydro vs. Aromatic Scaffold Target Engagement

The 7,8,9,10-tetrahydro saturation introduces a non-planar cyclohexene ring that distinguishes this compound from planar 6H-benzo[c]chromen-6-ones. [1] Paired with its fully aromatic 6H-benzo[c]chromen-6-one counterpart (if available), this compound enables head-to-head evaluation of scaffold flexibility effects on target binding kinetics (e.g., Surface Plasmon Resonance or Thermal Shift Assays) for targets where induced-fit binding is hypothesized.

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